2-[(benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one is a versatile chemical compound with a unique structure that opens doors for various applications in scientific research. This compound belongs to the class of quinazolinones, which are known for their diverse physiological and pharmacological activities.
Preparation Methods
The synthesis of 2-[(benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one typically involves a multi-step process. One common method includes the three-component condensation of ethyl acetoacetate with formaldehyde and phenylmethanethiol in the presence of sodium hydroxide. This reaction leads to the formation of ethyl 2-[(benzylsulfanyl)methyl]-2-(hydroxymethyl)-3-oxobutanoate, which can then be further reacted with hydrazine hydrate in ethanol at room temperature to yield the desired quinazolinone compound .
Chemical Reactions Analysis
2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(Benzylsulfanyl)methyl]-3,4-dihydroquinazolin-4-one can be compared with other similar compounds, such as:
Ethyl 2-[(benzylsulfanyl)methyl]-3-oxobutanoate: This compound is a precursor in the synthesis of the quinazolinone derivative.
2-[(Benzylsulfanyl)methyl]thiophene: Another sulfur-containing compound with similar synthetic routes and applications.
2-Benzylsulfanyl-4-methyl-1-nitrobenzene: A related compound with different functional groups and properties .
The uniqueness of this compound lies in its specific structure and the diverse range of applications it offers in various fields of scientific research.
Properties
IUPAC Name |
2-(benzylsulfanylmethyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c19-16-13-8-4-5-9-14(13)17-15(18-16)11-20-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMYWAFMCIQGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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